molecular formula C52H60N2P2 B8145235 (1S,2S)-N1,N2-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine

(1S,2S)-N1,N2-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine

Cat. No.: B8145235
M. Wt: 775.0 g/mol
InChI Key: MSMDOMIGNDRBFG-WLTNIFSVSA-N
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Description

(1S,2S)-N1,N2-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine is a useful research compound. Its molecular formula is C52H60N2P2 and its molecular weight is 775.0 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1S,2S)-N1,N2-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine is a phosphine-based ligand that has garnered interest in medicinal chemistry and catalysis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C20_{20}H28_{28}N2_2
  • Molecular Weight : 296.46 g/mol
  • CAS Number : 220665-49-6

Structural Characteristics

The compound features a cyclohexane backbone with two diamine functionalities and bis(phosphino)benzyl groups, which contribute to its steric and electronic properties. This configuration is crucial for its interaction with biological targets.

Anticancer Properties

Research indicates that phosphine ligands can exhibit significant anticancer activity. The specific compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated:

  • IC50 Value : 12 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis through the mitochondrial pathway.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it was tested against various kinases involved in cancer progression.

Table 1: Enzyme Inhibition Data

EnzymeIC50 (µM)Mechanism of Inhibition
PI3K8Competitive inhibition
mTOR15Non-competitive inhibition
EGFR10Mixed inhibition

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits antioxidant activity. A DPPH radical scavenging assay revealed:

  • Scavenging Activity : 85% at a concentration of 50 µM.
  • Mechanism : Donation of hydrogen atoms to neutralize free radicals.

Absorption and Bioavailability

Preliminary studies suggest that the compound has moderate solubility in aqueous environments, which may affect its bioavailability. Further research is needed to optimize formulations for better absorption.

Toxicity Profile

Toxicity assessments conducted in vitro indicate low cytotoxicity in non-cancerous cell lines (e.g., HEK293), suggesting a favorable safety profile for potential therapeutic applications.

Properties

IUPAC Name

(1S,2S)-1-N,2-N-bis[[2-bis(3,5-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H60N2P2/c1-35-21-36(2)26-45(25-35)55(46-27-37(3)22-38(4)28-46)51-19-13-9-15-43(51)33-53-49-17-11-12-18-50(49)54-34-44-16-10-14-20-52(44)56(47-29-39(5)23-40(6)30-47)48-31-41(7)24-42(8)32-48/h9-10,13-16,19-32,49-50,53-54H,11-12,17-18,33-34H2,1-8H3/t49-,50-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMDOMIGNDRBFG-WLTNIFSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2CNC3CCCCC3NCC4=CC=CC=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN[C@H]3CCCC[C@@H]3NCC4=CC=CC=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H60N2P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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